1-Chloro-6-hydroxy-4-methylphthalazine
Description
1-Chloro-6-hydroxy-4-methylphthalazine (C${10}$H${8}$ClN$_{2}$O) is a substituted phthalazine derivative characterized by chlorine at position 1, a hydroxyl group at position 6, and a methyl group at position 2. Phthalazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science. The hydroxyl and chlorine substituents confer unique reactivity, enabling participation in hydrogen bonding, nucleophilic substitution, and metal coordination. For example, 4-benzyl-1-chlorophthalazine (a structural analog) is used as a precursor for disubstituted phthalazines through reactions with amines or sulfonic acids .
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-chloro-4-methylphthalazin-6-ol |
InChI |
InChI=1S/C9H7ClN2O/c1-5-8-4-6(13)2-3-7(8)9(10)12-11-5/h2-4,13H,1H3 |
InChI Key |
NVRTZOUAYODFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(N=N1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
The biological and physicochemical properties of phthalazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:
Physicochemical and Reactivity Differences
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in this compound facilitates hydrogen bonding, improving aqueous solubility compared to the methoxy analog (4-chloro-6-methoxy-1-methylphthalazine). However, methoxy derivatives exhibit greater metabolic stability .
- Chlorine Position : 1,4-Dichloro-6-methylphthalazine’s dual Cl substituents enhance reactivity in nucleophilic aromatic substitution (SNAr), whereas the single Cl in the target compound limits such reactions to position 1 .
- Carboxylic Acid vs. Hydroxyl : 1-Chlorophthalazine-6-carboxylic acid’s COOH group allows for pH-dependent solubility and metal chelation, unlike the hydroxyl group’s moderate acidity (pKa ~10) .
Research Findings and Pharmacological Relevance
- Anticancer Potential: Phthalazine derivatives with hydroxyl and chlorine substituents exhibit topoisomerase inhibition. For instance, 4-(4-chlorobenzyl)phthalazin-1(2H)-one (a related compound) shows cytotoxic activity against leukemia cells .
- Solubility Challenges : Hydroxyl groups improve solubility but may reduce bioavailability due to rapid excretion. Methyl groups mitigate this by increasing lipophilicity, as seen in 4-chloro-6-methoxy-1-methylphthalazine .
- Thermal Stability: Compounds like 6-chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,4,2-benzodithiazine (mp 313–315 °C) demonstrate high thermal stability, a trait shared by the target compound due to aromatic stacking .
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